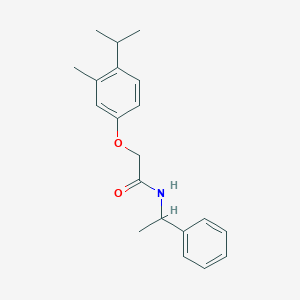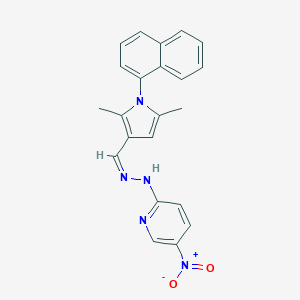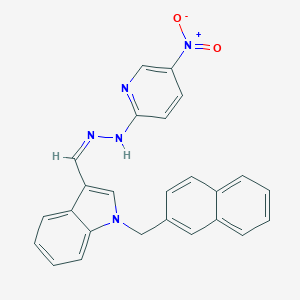
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as A-836,339, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-836,339 belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to possess a wide range of pharmacological effects.
Mechanism of Action
A-836,339 exerts its pharmacological effects by binding to and activating the cannabinoid receptors present in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune response.
Biochemical and Physiological Effects:
A-836,339 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of inflammatory diseases. A-836,339 has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, A-836,339 has been shown to possess neuroprotective properties by reducing neuronal damage and inflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
A-836,339 has several advantages as a research tool. It is a potent and selective cannabinoid receptor agonist, which allows for precise and controlled activation of the cannabinoid receptors. A-836,339 is also stable and easy to handle, making it a convenient tool for laboratory experiments. However, A-836,339 has some limitations as a research tool. Its synthesis requires specialized equipment and expertise, which may limit its availability. Additionally, A-836,339 may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on A-836,339. One direction is to further investigate its potential therapeutic applications in various medical conditions. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more potent and selective cannabinoid receptor agonists based on the structure of A-836,339.
Synthesis Methods
The synthesis of A-836,339 involves the reaction of 4-isopropyl-3-methylphenol with 1-bromo-2-phenylethane to form 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide. The reaction is carried out under controlled conditions and requires specialized equipment and expertise.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess analgesic, anti-inflammatory, and anti-cancer properties. A-836,339 has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKFYFGVBEUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-1-yl)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B374405.png)

![N'-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2-(8-quinolinyloxy)acetohydrazide](/img/structure/B374409.png)
![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitropyridine](/img/structure/B374413.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B374414.png)

![(4Z)-4-{[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B374418.png)

![(3E)-5-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}furan-2(3H)-one](/img/structure/B374420.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B374422.png)

![6-(3-chloroanilino)-5-nitro-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374424.png)
![6-(3-chloroanilino)-5-nitro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374425.png)
![2-[4-(1-adamantyl)phenyl]-6-(3-chloroanilino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374428.png)